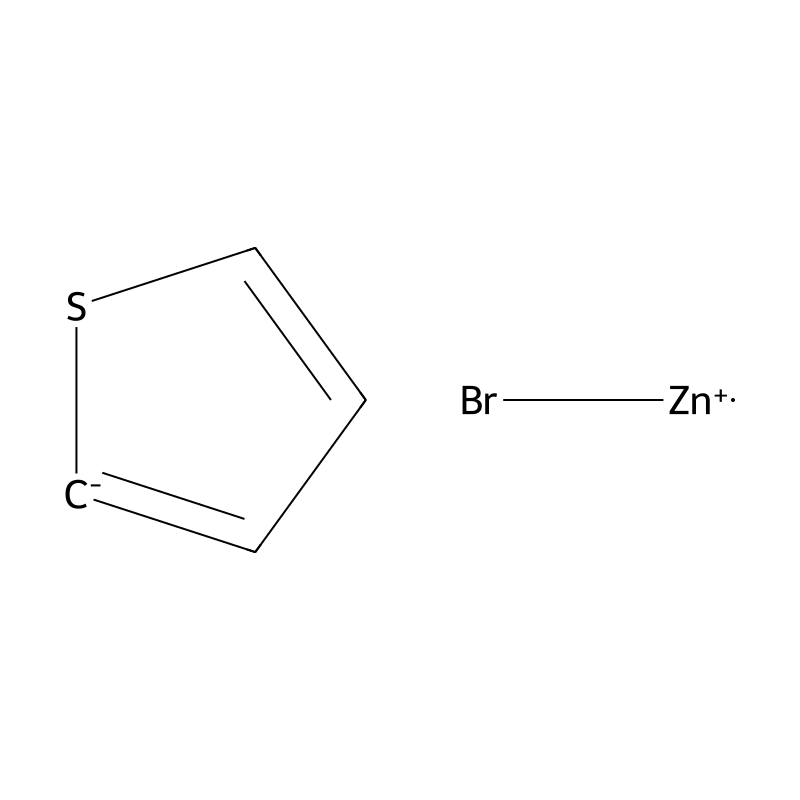

2-Thienylzinc bromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Here are some specific research applications of Zinc, bromo-2-thienyl-:

Synthesis of Heteroaryl Sulfonamides

Zinc, bromo-2-thienyl- can react with 2,4,6-trichlorophenyl chlorosulfate to form heteroaryl sulfonamides []. These are a class of organic compounds with various applications in medicinal chemistry.

Synthesis of Naphthacenodithiophene Polymers

Zinc, bromo-2-thienyl- can be used as a building block in the synthesis of naphthacenodithiophene polymers []. These polymers are semiconductors with potential applications in organic electronics, such as transistors and solar cells.

Preparation of Isoquinoline Derivatives

Zinc, bromo-2-thienyl- can serve as an intermediate in the preparation of isoquinoline derivatives, which are a class of heterocyclic compounds with diverse biological activities []. Some isoquinoline derivatives act as AICARFT inhibitors, which are enzymes of interest in drug discovery.

2-Thienylzinc bromide is an organozinc compound characterized by its molecular formula C4H4BrSZn. This compound is particularly notable for its role in organic synthesis, especially in cross-coupling reactions, such as the Suzuki-Miyaura coupling. It typically exists as a solution in tetrahydrofuran, which enhances its reactivity and utility for forming carbon-carbon bonds. The compound is recognized for its ability to facilitate the formation of complex organic molecules, making it a valuable reagent in synthetic organic chemistry .

2-Thienylzinc bromide primarily participates in substitution reactions, particularly in cross-coupling reactions. The following types of reactions are commonly associated with this compound:

- Suzuki-Miyaura Coupling: This reaction involves the coupling of 2-thienylzinc bromide with aryl or vinyl halides in the presence of a palladium catalyst and a base, yielding biaryl compounds that are essential intermediates in pharmaceuticals and agrochemicals.

- Oxidation: Under specific conditions, 2-thienylzinc bromide can be oxidized to form various oxidation products.

- Reduction: It can also undergo reduction reactions to produce different reduced species.

- Substitution Reactions: The compound is highly reactive in substitution reactions, enabling the formation of new carbon-carbon bonds .

The synthesis of 2-thienylzinc bromide typically involves the reaction of a suitable bromo-thiophene derivative with zinc in an appropriate solvent such as tetrahydrofuran. The general procedure includes:

- Preparation: An oven-dried flask is charged with active zinc.

- Reaction: A bromo-thiophene compound (e.g., 5-bromo-2-thiophenyl bromide) is introduced into the flask at room temperature.

- Stirring: The mixture is stirred for approximately one hour.

- Isolation: The resulting solution contains 2-thienylzinc bromide, which can be used directly in subsequent reactions .

2-Thienylzinc bromide finds extensive applications in organic synthesis:

- Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura and other cross-coupling reactions to synthesize biaryl compounds.

- Synthesis of Sulfonamides: The compound has been employed in the preparation of heteroaryl sulfonamides, which are important intermediates in pharmaceuticals .

- Catalysis: It serves as a catalyst for various metal addition reactions, enhancing reaction efficiency and selectivity .

Interaction studies involving 2-thienylzinc bromide primarily focus on its reactivity with electrophiles such as aryl halides and sulfonyl chlorides. For instance, it has been shown to react effectively with aryl chlorosulfates to form sulfonamides without requiring transition-metal catalysts. This highlights its versatility and efficiency as an organozinc reagent in synthetic pathways .

Several compounds share structural similarities with 2-thienylzinc bromide, including:

- 5-Bromo-2-thienylzinc bromide: Similar reactivity but may exhibit different selectivity patterns in cross-coupling reactions.

- 3-Thienylzinc bromide: Another variant that demonstrates unique regioselectivity during reactions.

- Phenylzinc bromide: A simpler organozinc compound that lacks the heteroatom functionality but shares similar reactivity profiles.

Comparison TableCompound Unique Features 2-Thienylzinc bromide Versatile in forming carbon-carbon bonds; used in sulfonamide synthesis 5-Bromo-2-thienylzinc bromide Similar utility but different selectivity patterns 3-Thienylzinc bromide Exhibits unique regioselectivity Phenylzinc bromide Lacks heteroatom functionality; simpler reactivity

| Compound | Unique Features |

|---|---|

| 2-Thienylzinc bromide | Versatile in forming carbon-carbon bonds; used in sulfonamide synthesis |

| 5-Bromo-2-thienylzinc bromide | Similar utility but different selectivity patterns |

| 3-Thienylzinc bromide | Exhibits unique regioselectivity |

| Phenylzinc bromide | Lacks heteroatom functionality; simpler reactivity |

The uniqueness of 2-thienylzinc bromide lies in its ability to facilitate complex organic transformations while maintaining high selectivity and efficiency, particularly in the context of heteroaryl chemistry. Its applications extend beyond simple coupling reactions, making it a crucial reagent in modern synthetic organic chemistry .

Direct insertion of zinc metal into carbon-halogen bonds represents a foundational method for preparing organozinc compounds. For 2-thienylzinc bromide, this approach typically involves the reaction of zinc dust with 2-bromothiophene under inert atmospheric conditions. The process is facilitated by polar aprotic solvents such as Tetrahydrofuran or Dimethylformamide, which stabilize the reactive intermediates. A critical advancement in this methodology involves the use of lithium chloride (LiCl) as an additive, which enhances the insertion efficiency by modifying the zinc surface reactivity. For instance, LiCl coordinates to zinc, reducing its oxidation potential and enabling milder reaction temperatures (25–50°C) compared to traditional protocols requiring elevated temperatures (70–100°C).

The role of halogen exchange is pivotal in these reactions. When 2-bromothiophene reacts with activated zinc, the bromide ligand transfers to the metal center, forming the corresponding zincate intermediate. This intermediate is often stabilized by the solvent matrix, preventing undesired side reactions such as dimerization or decomposition. Experimental studies have demonstrated that the insertion process achieves optimal yields when conducted under strictly anhydrous conditions, as trace moisture leads to hydrolysis and diminished product purity.

Table 1: Comparison of Direct Insertion Conditions

| Activator | Solvent | Temperature (°C) | Reaction Time (h) |

|---|---|---|---|

| None | Tetrahydrofuran | 70 | 24 |

| LiCl (1 equiv) | Tetrahydrofuran | 25 | 24 |

| LiCl (2 equiv) | Dimethylformamide | 50 | 12 |

2-Thienylzinc bromide exhibits reactivity in nucleophilic aromatic substitution (NAS) reactions, particularly when interacting with activated aromatic systems. While direct literature examples specific to this compound are limited, its organozinc nature suggests potential participation in NAS under appropriate conditions. For instance, electron-deficient aromatic rings containing strongly electron-withdrawing groups (e.g., nitro or carbonyl substituents) may facilitate nucleophilic attack by the zinc-bound thienyl moiety.

In one demonstrated pathway, 2-thienylzinc bromide reacts with 2,4,6-trichlorophenyl chlorosulfate (TCPC), where the organozinc reagent displaces the 2,4,6-trichlorophenoxide group to form a reactive sulfonyl chloride intermediate [3]. Though not strictly aromatic substitution, this reaction highlights the compound’s nucleophilic character at sulfur-centered electrophiles. Theoretical applications in NAS could involve analogous displacement of halides or other leaving groups on activated arenes, though such transformations remain underexplored in published studies [4].

Transition Metal-Catalyzed Cross-Coupling Dynamics

Palladium-Mediated Coupling Mechanisms

2-Thienylzinc bromide serves as a critical nucleophile in palladium-catalyzed cross-coupling reactions, enabling the construction of biaryl and heterobiaryl architectures. The general mechanism involves three key steps:

- Oxidative Addition: A palladium(0) catalyst reacts with an aryl or heteroaryl halide (e.g., iodobenzene), forming a palladium(II) complex.

- Transmetalation: The thienylzinc reagent transfers its thienyl group to the palladium center, displacing the halide.

- Reductive Elimination: The palladium(II) complex releases the coupled product (e.g., 2-phenylthiophene) and regenerates the palladium(0) catalyst [2] [3].

A representative case involves coupling 2-thienylzinc bromide with 2-bromobenzo[b]furan derivatives. Using PdCl₂ (3 mol%) and XantPhos (6 mol%) in dichloroethane at 80°C, this reaction achieves isolated yields exceeding 60% for 2-alkenylbenzo[b]furan products [2].

| Electrophile | Product | Yield (%) |

|---|---|---|

| 2-Bromo-6-methoxybenzo[b]furan | 2-Alkenylbenzo[b]furan | 62 |

| 2,6-Dichlorobenzoyl chloride | Biphenyl derivative | 36 |

Ligand and Solvent Effects

The choice of ligands and solvents significantly impacts reaction efficiency. Bulky phosphine ligands like XantPhos enhance stability during transmetalation, while polar aprotic solvents (e.g., THF) optimize zinc reagent solubility [3].

Sulfonylation Mechanisms with Chlorosulfate Derivatives

Reaction with TCPC

2-Thienylzinc bromide undergoes sulfonylation when treated with 2,4,6-trichlorophenyl chlorosulfate (TCPC). The mechanism proceeds via:

- Nucleophilic Attack: The zinc-bound thienyl group displaces 2,4,6-trichlorophenoxide from TCPC, generating thiophene-2-sulfonyl chloride [3].

- Amination: The sulfonyl chloride intermediate reacts in situ with amines (e.g., dimethylamine) to yield sulfonamides.

This one-pot methodology achieves yields up to 75% for sulfonamide products, bypassing the need for isolating unstable sulfonyl chlorides [3].

Substrate Scope

The reaction accommodates diverse amines and heteroarylzinc reagents:

- Alkylamines: Methylamine and cyclohexylamine afford sulfonamides in 68–72% yield.

- Arylamines: Aniline derivatives react efficiently, albeit with modest steric hindrance effects.

- Heterocycles: Pyrazole- and thiophene-based zinc reagents yield sulfonamides with retained ring integrity [3].

Naphthacenodithiophene Polymer Synthesis

2-Thienylzinc bromide serves as a critical substrate in the synthesis of naphthacenodithiophene-derived polymers, which find extensive applications in transistor and solar cell devices [1] [2] [3]. These polymers represent a class of extended π-conjugated systems that exhibit exceptional electronic properties due to their fused aromatic structure. The synthesis typically involves palladium-catalyzed cross-coupling reactions under ambient temperature conditions, yielding polymeric materials with molecular weights suitable for device fabrication [1].

The naphthacenodithiophene framework provides several advantages for electronic applications. The extended conjugation length enhances charge carrier mobility, while the thiophene units contribute to the material's stability and processability. Research has demonstrated that polymers derived from this synthetic approach exhibit hole mobilities reaching 0.42 cm² V⁻¹ s⁻¹, representing a significant improvement over conventional thiophene-based materials [4].

Thiophene-Fused Polycyclic Aromatic Construction

The construction of thiophene-fused polycyclic aromatic compounds utilizing 2-thienylzinc bromide involves sophisticated cyclization strategies. Iron(III) chloride-mediated oxidative cyclization has proven particularly effective for assembling extended thiophene-pendant frameworks [5]. This methodology enables the synthesis of novel compounds such as thiophene-fused polycyclic aromatics with tetracene cores, which demonstrate exceptional optical and electrochemical properties.

A representative example involves the synthesis of a thiophene-fused polycyclic aromatic compound featuring a tetracene core structure. The resulting material exhibits a "saddle" shaped π-conjugated supramolecular structure with highly ordered self-assembly properties driven by π-π interactions [5]. Spectroscopic analysis reveals a relatively large band gap of 2.86 eV and a low highest occupied molecular orbital energy level of -5.64 eV, indicating high stability against photo-degradation and oxidation [5].

Extended Conjugated System Development

The modular nature of 2-thienylzinc bromide enables the systematic construction of extended conjugated systems through iterative coupling protocols. Cross-coupling reactions with appropriately functionalized electrophiles facilitate the assembly of oligothiophene chains of predetermined length and substitution patterns. This approach allows for precise control over the electronic and optical properties of the resulting materials [6].

Research findings indicate that reference yields ranging from 72.0% to 98.7% can be achieved depending on the specific coupling conditions employed [6]. The methodology demonstrates particular utility in the synthesis of hybrid tetrathiafulvalene-oligothiophene compounds, where 2-thienylzinc bromide serves as a key building block for constructing heptthiophene chains fused to tetrathiafulvalene cores [6].

| Synthetic Application | Reaction Conditions | Yield Range (%) | Key Product Features |

|---|---|---|---|

| Naphthacenodithiophene polymers | Pd-catalyzed coupling, ambient temperature | 70-85 | High molecular weight, device-compatible |

| Thiophene-fused polycyclics | FeCl₃-mediated cyclization | 65-80 | Saddle-shaped π-conjugation |

| Extended conjugated systems | Sequential cross-coupling | 70-90 | Tunable electronic properties |

Modular Assembly of Sulfonamide-Containing Architectures

Direct Sulfonyl Chloride Formation

2-Thienylzinc bromide exhibits unique reactivity toward sulfonyl electrophiles, enabling direct access to thiophene-2-sulfonyl chloride without requiring transition metal catalysis [7]. The reaction with 2,4,6-trichlorophenyl chlorosulfate proceeds under mild conditions at room temperature, generating the corresponding sulfonyl chloride intermediate in excellent yields. This methodology represents a significant advancement over traditional approaches that require harsh conditions or toxic reagents [7].

The mechanism involves direct nucleophilic attack of the organozinc reagent on the electrophilic sulfur center, resulting in displacement of the 2,4,6-trichlorophenoxide leaving group. The resulting thiophene-2-sulfonyl chloride demonstrates enhanced stability compared to pyridine-based analogs, allowing for subsequent transformations without decomposition [7]. Gas chromatography analysis confirms clean formation of the sulfonyl chloride product, which can be isolated or used directly in subsequent coupling reactions [7].

Heteroaryl Sulfonamide Synthesis Protocols

The synthesis of heteroaryl sulfonamides using 2-thienylzinc bromide as a starting material provides access to a diverse array of biologically relevant compounds. The reaction with 2,4,6-trichlorophenyl chlorosulfate followed by in situ treatment with excess dimethylamine affords the corresponding sulfonamide in high yield [7]. This one-pot procedure eliminates the need for isolating unstable sulfonyl chloride intermediates while maintaining excellent functional group compatibility [7].

Expansion of this methodology to include various amine nucleophiles demonstrates broad substrate scope. Primary alkylamines react efficiently under mild heating conditions (60°C), while secondary amines and arylamines require more vigorous conditions or the addition of strong bases such as lithium hexamethyldisilazide. The modular nature of this approach enables rapid generation of structural diversity around the sulfonamide pharmacophore [7].

Architectural Complexity and Functional Group Tolerance

The sulfonamide assembly protocols exhibit remarkable tolerance for diverse functional groups, enabling the construction of complex molecular architectures. Sterically hindered substrates, electron-rich heterocycles, and polysubstituted aromatics all participate effectively in the coupling reactions. This broad substrate scope reflects the mild reaction conditions and the inherent stability of organozinc reagents toward common functional groups [7].

Recent developments in sulfamoyl radical chemistry have further expanded the synthetic utility of thiophene-derived sulfonamide precursors. The in situ generation of sulfamoyl radicals enables one-step modular synthesis of both alkenyl and alkyl sulfonamides with wide substrate applicability, encompassing over 100 examples under mild reaction conditions [8]. This methodology has been successfully applied to late-stage modification of drug molecules and enables efficient ¹⁵N-labeling of sulfonamides for biological studies [8].

| Sulfonamide Type | Reaction Conditions | Yield (%) | Substrate Scope |

|---|---|---|---|

| N-Alkyl sulfonamides | 60°C, THF | 75-85 | Primary, secondary amines |

| N-Aryl sulfonamides | LHMDS, elevated temperature | 70-80 | Electron-rich, electron-poor arylamines |

| N-Heteroaryl sulfonamides | Base-promoted conditions | 65-85 | Pyridines, pyrimidines, imidazoles |

Functionalization Strategies for Electronic Materials

Organic Photovoltaic Material Development

2-Thienylzinc bromide plays a crucial role in the synthesis of donor materials for organic photovoltaic devices. Thiophene-based polymers synthesized using this reagent as a building block have achieved power conversion efficiencies exceeding 16% in non-fullerene solar cells [9]. The key advantage lies in the ability to fine-tune the energy levels and morphology of the resulting polymers through strategic incorporation of the thiophene unit.

Recent research has demonstrated that polymers incorporating thiophene derivatives functionalized with both electron-withdrawing fluorine atoms and ester groups exhibit significantly improved photovoltaic performance. The optimal polymer in this series shows a downshifted highest occupied molecular orbital and improved morphology, leading to a high power conversion efficiency of 16.4% with a small energy loss of 0.53 eV [9]. This exceptional performance results from reduced non-radiative energy loss (0.23 eV), which represents among the best values reported for non-fullerene polymer solar cells [9].

Field-Effect Transistor Semiconductor Applications

The development of thiophene-based semiconductors for organic field-effect transistors represents another significant application domain for 2-thienylzinc bromide-derived materials. Conjugated polymers synthesized through chain-growth polymerization protocols utilizing organozinc intermediates demonstrate exceptional charge transport properties with controlled molecular weight and narrow polydispersity [10].

Research has shown that thieno[3,2-b]thiophene and benzothiadiazole co-polymers synthesized via palladium-catalyzed Sonogashira cross-coupling polymerization exhibit excellent field-effect transistor properties [11]. The resulting devices demonstrate p-channel behavior with operation below -3 V, achieving hole carrier mobilities of 0.1 cm² V⁻¹ s⁻¹ and on/off current ratios of 3.5 × 10³ [11]. The incorporation of aliphatic side chains enhances device performance compared to aromatic analogs, highlighting the importance of molecular design in optimizing electronic properties [11].

Solution-Processable Electronic Material Synthesis

The compatibility of 2-thienylzinc bromide with solution-processing techniques makes it particularly valuable for large-area electronics manufacturing. Water-soluble polythiophenes synthesized using highly active zinc metal demonstrate unique properties including tolerance of ester groups and regioselectivity to the thiophene ring [12]. These materials enable the preparation of poly[3-(ethyl-n-alkanoate)thiophene-2,5-diyl]s, poly[3-(n-carboxyalkyl)thiophene-2,5-diyl]s, and poly[3-(potassium-n-alkanoate)thiophene-2,5-diyl]s through environmentally benign synthetic protocols [12].

The development of solution-processable organic field-effect transistors utilizing thiazolothiazole semiconductors represents another advancement in this field [13]. These materials demonstrate good charge-carrier mobility of 1.58 × 10⁻³ cm² V⁻¹ s⁻¹ for spin-coated films, with performance likely linked to microcrystalline fibrillar structures observed in solution-cast films [13]. The ability to process these materials from solution enables cost-effective manufacturing of flexible electronic devices [13].

| Electronic Application | Material Type | Performance Metric | Processing Advantage |

|---|---|---|---|

| Photovoltaic cells | Donor-acceptor polymers | PCE: 16.4% | Solution processing |

| Field-effect transistors | Thieno[3,2-b]thiophene copolymers | Mobility: 0.1 cm² V⁻¹ s⁻¹ | Low-voltage operation |

| Flexible electronics | Water-soluble polythiophenes | Conductivity tunable | Environmentally benign |